molecular formula C10H13NO2 B1275423 Ethyl 2-aminophenylacetate CAS No. 64460-85-1

Ethyl 2-aminophenylacetate

Cat. No. B1275423
Key on ui cas rn: 64460-85-1
M. Wt: 179.22 g/mol
InChI Key: UELJXCRPLCATAK-UHFFFAOYSA-N
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Patent
US04439448

Procedure details

In 15% hydrogen chloride-ethanol, m- or o-nitrophenylacetic acid was ethyl-esterified and the resulting ethyl ester was hydrogenated with palladium catalyst in ethanol to give m- or o-aminophenylacetic acid ethyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hydrogen chloride ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([OH:13])=[O:12])([O-])=O.Cl.[CH2:15](O)[CH3:16]>[Pd].C(O)C>[CH2:15]([O:13][C:11](=[O:12])[CH2:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[NH2:1])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)O
Step Two
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
hydrogen chloride ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=C(C=CC=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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